molecular formula C48H38CuN4O4-2 B12444586 Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide

Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide

Cat. No.: B12444586
M. Wt: 798.4 g/mol
InChI Key: IGNJZSVPAQJUEF-UHFFFAOYSA-N
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Description

Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its copper center and four methoxyphenyl groups attached to the porphyrin ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide typically involves the following steps:

    Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via a substitution reaction, where the porphyrin ring reacts with a methoxyphenyl halide under basic conditions.

    Metalation with Copper: The final step involves the insertion of a copper ion into the porphyrin ring. This is achieved by reacting the porphyrin with a copper salt, such as copper(II) acetate, in a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper.

    Reduction: It can be reduced to form lower oxidation states of copper.

    Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Higher oxidation states of copper complexes.

    Reduction: Lower oxidation states of copper complexes.

    Substitution: Porphyrin derivatives with different functional groups.

Scientific Research Applications

Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide exerts its effects involves:

    Molecular Targets: The copper center interacts with various substrates, facilitating electron transfer reactions.

    Pathways Involved: The compound can generate reactive oxygen species, which can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where light activation leads to the production of reactive oxygen species that can kill cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar structure but with carboxyphenyl groups instead of methoxyphenyl groups.

    5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: Contains pentafluorophenyl groups, which alter its electronic properties.

    5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: Features trimethylammoniophenyl groups, making it more hydrophilic.

Uniqueness

Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is unique due to its methoxyphenyl groups, which enhance its solubility in organic solvents and its copper center, which provides distinct catalytic and electronic properties.

Properties

Molecular Formula

C48H38CuN4O4-2

Molecular Weight

798.4 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide

InChI

InChI=1S/C48H38N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-23,25-26,28H,24,27H2,1-4H3;/q-4;+2

InChI Key

IGNJZSVPAQJUEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3CC=C([N-]3)C(=C4C=CC(=C(C5=CCC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)[N-]5)C8=CC=C(C=C8)OC)[N-]4)C9=CC=C(C=C9)OC.[Cu+2]

Origin of Product

United States

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